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3-(2-Ethoxyphenyl)propanoic acid
Overview
Description
3-(2-Ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, where the phenyl group is substituted with an ethoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of ethoxybenzene with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms this compound.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-(2-ethoxyphenyl)propanol or 3-(2-ethoxyphenyl)propane.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-(2-Ethoxyphenyl)propanoic acid has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds.
Anti-Cancer Activity
Recent studies have indicated that derivatives of propanoic acids exhibit anti-cancer properties. For instance, modifications of similar compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells . The ability of such compounds to inhibit histone deacetylases (HDACs) positions them as potential candidates in cancer therapeutics.
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. The modulation of inflammatory pathways could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
Enzyme Inhibition Studies
Compounds structurally related to this compound have been utilized in enzyme inhibition studies. For example, investigations into their effects on specific enzymes can provide insights into their mechanism of action and potential therapeutic targets .
Cell Culture Studies
The compound's derivatives have been used in cell culture experiments to evaluate their effects on cell proliferation and apoptosis. Such studies are crucial for understanding the pharmacodynamics of these compounds and their suitability for further development .
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions, including esterification and amination processes. These methods allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Phenylpropanoic Acid: Lacks the ethoxy group, making it less hydrophobic.
3-(2-Methoxyphenyl)propanoic Acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
3-(2-Hydroxyphenyl)propanoic Acid: Contains a hydroxy group, making it more polar and reactive in certain conditions.
Uniqueness: 3-(2-Ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which influences its chemical properties, reactivity, and potential applications. The ethoxy group increases the compound’s hydrophobicity and can affect its interaction with biological targets.
Biological Activity
3-(2-Ethoxyphenyl)propanoic acid, also known as (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid, is an amino acid derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15NO2
- Molecular Weight : 211.25 g/mol
- Chirality : The compound has a chiral center, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound can function as either an inhibitor or an activator, depending on the specific biological context. The presence of the ethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
-
Enzyme Inhibition :
- Studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways and potentially offering therapeutic benefits in conditions related to enzyme dysregulation.
-
Neuroprotective Effects :
- Research indicates that this compound may modulate neurotransmitter systems, suggesting potential neuroprotective properties. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, possibly influencing cognitive functions and mood regulation.
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Research Insights
- A study exploring the effects of structurally similar compounds indicated that they could enhance muscle strength and reduce tissue damage during exercise. This suggests a potential for this compound in sports nutrition or rehabilitation contexts .
- Another investigation into the pharmacokinetics of related phenolic compounds revealed rapid metabolism and distribution in tissues, indicating that this compound might also exhibit similar pharmacokinetic profiles .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGXZMNEERGARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372683 | |
Record name | 3-(2-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220285-28-9 | |
Record name | 3-(2-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-ethoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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